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Compound of Interest

Compound Name: 2-Ethoxypropene

Cat. No.: B049133 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
ethoxypropene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented

to support researchers, scientists, and drug development professionals in the identification and

characterization of this compound.

Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-ethoxypropene.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

3.93 Singlet 1H - =CHa

3.82 Singlet 1H - =CHb

3.70 Quartet 2H 7.0 -OCH₂-

1.74 Singlet 3H - =C-CH₃

1.28 Triplet 3H 7.0 -CH₂-CH₃
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

159.9 =C<

82.8 =CH₂

63.0 -OCH₂-

19.8 =C-CH₃

14.7 -CH₂-CH₃

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3120 Weak =C-H stretch

2980 Strong C-H stretch (alkane)

2930 Medium C-H stretch (alkane)

2880 Medium C-H stretch (alkane)

1645 Strong C=C stretch

1320 Strong C-O stretch

840 Strong =C-H bend (out-of-plane)

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Proposed Fragment

86 25 [M]⁺ (Molecular Ion)

57 100 [M - C₂H₅]⁺

43 20 [C₃H₇]⁺

29 40 [C₂H₅]⁺
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Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer. The sample of 2-
ethoxypropene was dissolved in deuterated chloroform (CDCl₃) for ¹³C NMR and carbon

tetrachloride (CCl₄) for ¹H NMR. A small amount of tetramethylsilane (TMS) was added as an

internal standard (δ = 0.00 ppm). For the ¹H NMR spectrum, the data was acquired with a

sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5

seconds between pulses. For the ¹³C NMR spectrum, a proton-decoupled sequence was used

to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) Fourier Transform

Infrared (FTIR) spectrometer. A small drop of neat 2-ethoxypropene was placed directly onto

the ATR crystal. The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding

multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty

ATR crystal was recorded prior to the sample measurement and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. The sample was introduced into the gas chromatograph, where it was vaporized and

separated on a capillary column. The separated components were then introduced into the

mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass

analyzer scanned a mass range of m/z 10-200 to detect the molecular ion and fragment ions.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-ethoxypropene.
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Caption: Workflow for Spectroscopic Analysis of 2-Ethoxypropene.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxypropene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049133#spectroscopic-data-nmr-ir-mass-spec-of-2-
ethoxypropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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